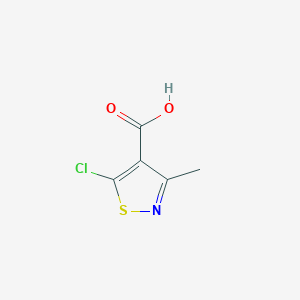

5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid

Description

5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at position 5, a methyl group at position 3, and a carboxylic acid group at position 3. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c1-2-3(5(8)9)4(6)10-7-2/h1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCNDQRCYHJSTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00494889 | |

| Record name | 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22131-56-2 | |

| Record name | 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Thioamide Precursors

The cyclocondensation of thioamide derivatives with α-chloroketones or α-chloroaldehydes represents a foundational approach to constructing the thiazole core. This method leverages the nucleophilic reactivity of sulfur in thioamides to form the heterocyclic ring.

In one documented procedure, 3-methylisothiazole-4-carboxylic acid hydrazide serves as the starting material. Treatment with 5-chloro-3-methylisothiazole-4-carboxylic acid in ethanol at 78°C for 4 hours facilitates nucleophilic addition, yielding hydrazide intermediates . Subsequent elimination of water generates the imine bond, completing the thiazole ring formation. The reaction is typically monitored by thin-layer chromatography (TLC) using chloroform–ethyl acetate (7:3) as the mobile phase. Purification via crystallization from acetonitrile or methanol yields the target compound with moderate efficiency (50–86%) .

Reaction Conditions:

-

Solvent: Ethanol

-

Temperature: 78°C

-

Time: 4 hours

-

Key Reagents: 5-Chloro-3-methylisothiazole-4-carboxylic acid, hydrazide derivatives

This method’s variability in yield underscores the need for precise stoichiometric control and optimized cooling rates during crystallization.

Oxidation of Thiazole Aldehydes

Oxidation of 5-chloro-3-methyl-1,2-thiazole-4-carbaldehyde to the corresponding carboxylic acid offers a streamlined route. Potassium permanganate (KMnO₄) in aqueous medium under reflux conditions is commonly employed, though microwave irradiation significantly enhances reaction efficiency.

A protocol adapted from pyrazole synthesis involves refluxing the aldehyde derivative with KMnO₄ (1.2 equiv) in water for 30 minutes under microwave irradiation . Acidification with hydrochloric acid precipitates the carboxylic acid, which is filtered and dried to >95% purity. This method achieves yields exceeding 90%, with the microwave reducing reaction times from hours to minutes .

Reaction Conditions:

-

Oxidizing Agent: KMnO₄ (1.2 equiv)

-

Solvent: Water

-

Energy Source: Conventional reflux or microwave

Microwave-assisted oxidation is particularly advantageous for large-scale production, minimizing side reactions and energy consumption.

Hydrolysis of Thiazole Esters

Hydrolysis of methyl or ethyl esters to carboxylic acids is a high-yield, industrially viable method. A representative procedure involves saponification of methyl 5-chloro-3-methyl-1,2-thiazole-4-carboxylate using sodium hydroxide (NaOH) in tetrahydrofuran (THF)/methanol, followed by acidification with hydrochloric acid (HCl).

In a documented synthesis, a solution of the methyl ester (15 g) in THF/methanol (3:1) is treated with aqueous NaOH (2.63 g in 60 mL H₂O) at room temperature for 30 minutes . After solvent removal, the residue is dissolved in water, cooled to 0°C, and acidified with concentrated HCl. The precipitated carboxylic acid is filtered, washed, and dried, yielding 93% of the target compound .

Reaction Conditions:

-

Base: NaOH (1.1 equiv)

-

Solvent: THF/methanol (3:1)

-

Temperature: 0°C (during acidification)

This method’s efficiency and simplicity make it preferable for commercial-scale synthesis.

Halogenation and Functionalization

Post-cyclization halogenation introduces the chloro substituent at position 5. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective chlorinating agents, particularly when reacting with hydroxyl or ketone precursors.

A two-step process involves first synthesizing 3-methyl-1,2-thiazole-4-carboxylic acid via cyclocondensation, followed by chlorination with POCl₃ in dimethylformamide (DMF) at 120°C . The chloro group is introduced regioselectively, with the reaction progress monitored by NMR spectroscopy. Subsequent hydrolysis of intermediates yields the final carboxylic acid.

Reaction Conditions:

This approach allows precise control over substituent placement but requires stringent safety measures due to the toxicity of chlorinating agents.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of the four primary methods:

| Method | Yield | Reaction Time | Complexity | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 50–86% | 4–8 hours | Moderate | Medium |

| Aldehyde Oxidation | 90–95% | 0.5–2 hours | Low | High |

| Ester Hydrolysis | 93% | 1 hour | Low | High |

| Post-cyclization Chlorination | 80–85% | 2–4 hours | High | Medium |

Ester hydrolysis and aldehyde oxidation emerge as the most efficient and scalable methods, whereas cyclocondensation and post-cyclization chlorination require further optimization for industrial adoption.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidines.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid (C5H4ClNO2S) is a chemical compound with diverse applications, particularly in scientific research . Its molecular weight is 177.61 g/mol .

Scientific Research Applications

this compound has several applications, ranging from drug synthesis to agricultural sciences. It is used as an intermediate in the synthesis of various biologically active molecules, including anticancer agents .

- Anticancer Research: Derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid have demonstrated anticancer activity . N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives were synthesized and tested for antiproliferative activity against human biphenotypic B cell myelomonocytic leukemia MV4-11, human colon adenocarcinoma cell lines, breast adenocarcinoma MCF-7, and a normal non-tumorigenic epithelial cell line derived from mammary gland MCF-10A . These compounds exhibit low toxicity to healthy cells and selectivity towards colorectal cancer cells, suggesting their potential as components of chemotherapeutic systems to prevent drug resistance during chemotherapy .

- Synthesis of Thiazoles: It can be used in the synthesis of 5-(2-chloroalkyl)-4-methyl-1,3-thiazoles, which are important building blocks in organic synthesis .

- Pesticides, bactericides, anti-plant-virus agents and plant activating agents: It can be used as pesticides, bactericides, anti-plant-virus agents and plant activating agents . It can be combined with commodities of the pesticides, the bactericides, the anti-plant-virus agents and the plant activating agents to prevention and control of agricultural, forestry, horticultural and health diseases, insect pests and virus diseases .

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Thiazole Carboxylic Acids

5-Bromo-3-methyl-1,2-thiazole-4-carboxylic Acid (CAS 23310-81-8)

- Molecular Formula: C₅H₄BrNO₂S

- Molecular Weight : 222.06 g/mol

- Key Differences : Bromine replaces chlorine at position 4.

5-Chloro-1,2-thiazole-4-carboxylic Acid (CAS 1651166-54-9)

Functional Group Variations

5-Amino-3-methyl-1,2-thiazole-4-carboxylic Acid

- Molecular Formula : C₅H₆N₂O₂S

- Molecular Weight : 158.18 g/mol (estimated)

- Key Differences: Amino group replaces chlorine at position 5.

- Impact: The electron-donating amino group decreases acidity of the carboxylic acid and enhances basicity. This modification could improve binding to biological targets, such as enzymes or receptors .

3-Methyl-1,2-thiazole-4-carboxylic Acid (CAS 15903-66-9)

Ring System Modifications

5-Chloro-3-methyl-1,2,4-thiadiazole (CAS 21734-85-0)

- Molecular Formula : C₃H₃ClN₂S

- Molecular Weight : 134.59 g/mol

- Key Differences : Thiadiazole ring (1,2,4) replaces thiazole (1,2).

- This structural change may enhance antibacterial or antifungal activity, as seen in other thiadiazole derivatives .

5-Chloro-1,2,4-thiadiazole-3-carboxylic Acid (CAS 1346147-94-1)

- Molecular Formula : C₃HClN₂O₂S

- Molecular Weight : 164.57 g/mol

- Key Differences : Carboxylic acid at position 3 instead of 4, with a 1,2,4-thiadiazole core.

Fused-Ring Analogs

5-Chloro-3-methyl-1,2-benzisothiazole

- Key Differences : Benzene ring fused to the thiazole.

- Impact : Increased aromaticity and molecular weight enhance stability and π-π stacking interactions, making it suitable for materials science or as a pharmacophore in drug design .

Biological Activity

5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of chlorinated thiazoles with carboxylic acid derivatives. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure of synthesized compounds.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound showed effective activity against various bacterial strains with MIC values ranging from 0.17 mg/mL to 0.47 mg/mL against E. coli and B. cereus .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| E. coli | 0.17 | 0.23 |

| B. cereus | 0.23 | 0.47 |

| S. Typhimurium | 0.23 | 0.47 |

These findings suggest that the thiazole ring structure is crucial for its antibacterial efficacy.

Anticancer Activity

This compound has also been investigated for its anticancer potential. A study on hydrazide derivatives of this compound revealed significant antiproliferative effects against several cancer cell lines:

- Cell Lines Tested : Human biphenotypic B cell myelomonocytic leukemia (MV4-11), colon adenocarcinoma (LoVo), doxorubicin-resistant LoVo/DX, and breast adenocarcinoma (MCF-7).

| Compound | IC50 (µg/mL) | Cell Line Tested |

|---|---|---|

| Hydrazide Derivative 1 | <30 | MV4-11 |

| Hydrazide Derivative 2 | <30 | LoVo |

| Hydrazide Derivative 3 | <30 | MCF-7 |

The most active derivatives displayed IC50 values lower than those of traditional chemotherapeutics like Doxorubicin and Cisplatin . The presence of specific substituents such as -N=CH groups was found to enhance anticancer activity.

Structure-Activity Relationships (SAR)

The SAR studies indicate that the biological activity of this compound is influenced by various structural modifications:

- Substituents on the Thiazole Ring : Electron-withdrawing groups at specific positions can enhance cytotoxicity.

- Hydrazide Derivatives : Modifications in the hydrazide moiety significantly affect the compound's potency against cancer cells.

- Chlorine Substituents : The presence of chlorine atoms has been correlated with increased antimicrobial and anticancer activities.

Case Studies

Several case studies have highlighted the therapeutic potential of derivatives based on this compound:

- Case Study on Anticancer Activity : A series of N'-substituted hydrazides derived from this compound demonstrated selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells .

- Antimicrobial Efficacy : Another study focused on thiazole derivatives showed promising results against resistant bacterial strains, emphasizing the need for further exploration in drug development .

Q & A

Q. What are the established synthetic routes for 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid, and how can purity be optimized?

The compound can be synthesized via alkylation or condensation reactions involving thiazole precursors. For example, heating 5-(hydroxy(phenyl)methyl)-4-R-1,2,4-triazole-3-thiones with chloroacetic acid in an alkaline medium has been used for analogous thiazole-carboxylic acids . Key steps include:

- Reagent ratio control : Equimolar amounts of reactants to minimize byproducts.

- Purification : Recrystallization in ethanol or methanol, followed by thin-layer chromatography (TLC) to confirm homogeneity .

- Purity optimization : Use high-purity starting materials (≥97%) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

- IR spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations at 1500–1600 cm⁻¹) .

- Elemental analysis : Validate empirical formulas (e.g., C₆H₅ClN₂O₂S) with ≤0.3% deviation .

- Chromatography : TLC or HPLC to verify purity and retention time consistency .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture or extreme pH conditions, as carboxylic acid derivatives may hydrolyze .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or MS fragmentation patterns) be resolved during characterization?

Contradictions often arise from isotopic variants or solvent effects. Strategies include:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., MH⁺ ion accuracy within 3 ppm error, as in ).

- Multinuclear NMR : Compare ¹H, ¹³C, and DEPT-135 spectra with computational predictions (DFT) for tautomeric forms.

- Control experiments : Repeat analyses in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

Q. What experimental design considerations are critical for evaluating pharmacological activity?

- Dose-response assays : Use logarithmic concentrations (1 nM–100 μM) in cell-based models (e.g., enzyme inhibition or cytotoxicity screens).

- Positive controls : Include known thiazole-based inhibitors (e.g., COX-2 inhibitors) for benchmarking .

- Metabolic stability : Assess half-life in liver microsomes using LC-MS/MS quantification .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

- Catalytic optimization : Screen transition-metal catalysts (e.g., Pd/C or CuI) for C–S bond formation efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of thiazole intermediates .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Q. What strategies mitigate byproduct formation during halogenation steps?

- Temperature control : Maintain 60–80°C to prevent over-chlorination .

- Regioselective directing groups : Introduce methyl or carboxylate groups to steer electrophilic substitution to the 5-position .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Reproducibility tests : Replicate measurements using differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) .

- Solvent screening : Test solubility in DMSO, water, and ethanol with sonication (30 min at 40°C) .

- Literature cross-validation : Prioritize peer-reviewed studies over vendor catalogs for physical property data .

Methodological Tables

Q. Table 1. Key Characterization Parameters for this compound

Q. Table 2. Troubleshooting Common Synthesis Issues

| Issue | Cause | Solution |

|---|---|---|

| Low yield (<40%) | Incomplete C–S bond formation | Increase reaction time to 24+ hours |

| Byproduct contamination | Oxidative side reactions | Use degassed solvents and N₂ atmosphere |

| IR spectral noise | Moisture in KBr pellets | Dry pellets at 120°C for 2 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.